molecular formula C24H24N4O5S B11231037 5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11231037
M. Wt: 480.5 g/mol
InChI Key: SDDKNOOLPGTELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazepine ring, a pyridine moiety, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include the formation of the benzoxazepine ring, the introduction of the pyridine moiety, and the attachment of the methylsulfonyl group. Commonly used reaction conditions include:

    Cyclization Reactions: Formation of the benzoxazepine ring through cyclization reactions involving appropriate precursors.

    Nucleophilic Substitution: Introduction of the pyridine moiety via nucleophilic substitution reactions.

    Sulfonation: Attachment of the methylsulfonyl group through sulfonation reactions using reagents such as methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and process intensification to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine moiety and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

Scientific Research Applications

5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Research: The compound serves as a model system for studying complex organic reactions and developing new synthetic methodologies.

    Industrial Applications: Its derivatives are explored for use in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of 5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepine derivatives, pyridine-containing compounds, and sulfonyl-containing compounds. Examples include:

    Benzoxazepine Derivatives: Compounds with similar benzoxazepine ring structures.

    Pyridine Derivatives: Compounds containing the pyridine moiety.

    Sulfonyl Derivatives: Compounds with sulfonyl functional groups.

Uniqueness

The uniqueness of 5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

5-methylsulfonyl-N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C24H24N4O5S/c1-34(31,32)28-14-12-22(33-21-11-5-4-10-20(21)28)24(30)27-19-9-3-2-8-18(19)23(29)26-16-17-7-6-13-25-15-17/h2-11,13,15,22H,12,14,16H2,1H3,(H,26,29)(H,27,30)

InChI Key

SDDKNOOLPGTELV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.